molecular formula C15H30O2 B073600 3,7,11-Trimethyldodecanoic acid CAS No. 1190-55-2

3,7,11-Trimethyldodecanoic acid

Cat. No.: B073600
CAS No.: 1190-55-2
M. Wt: 242.4 g/mol
InChI Key: XXCXRVNSUQAYMM-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodecanoic acid (CAS: 1190-55-2) is a branched-chain saturated fatty acid with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. It is also known as farnesanoic acid, characterized by three methyl groups at positions 3, 7, and 11 on a dodecanoic acid backbone . This compound is synthesized via β-oxidation of longer-chain fatty acids like 5,9,13-trimethyltetradecanoic acid or derived from farnesoic acid through hydrogenation of double bonds . It is found in trace amounts in human milk and is a degradation product of pristane, a branched alkane . Its physical properties include a melting point of 146–148°C and a boiling point of 175–185°C at 10 Torr .

Scientific Research Applications

Cosmetics Industry

3,7,11-Trimethyldodecanoic acid is utilized as an emollient and thickening agent in cosmetic formulations. Its properties help improve the texture and spreadability of creams and lotions.

  • Emollient Properties : It provides a moisturizing effect by forming a barrier on the skin surface, reducing water loss and enhancing skin hydration.
  • Thickening Agent : It contributes to the viscosity of formulations, allowing for better product stability and application.

Food Industry

In the food sector, this compound has potential applications as a flavoring agent or preservative . Its fatty acid structure may impart unique flavors to food products while also serving as a stabilizer.

  • Flavoring Agent : The compound's unique structure can enhance the flavor profile of various food items.
  • Preservative Role : It may help in extending shelf life by inhibiting microbial growth due to its fatty acid nature.

Synthetic Chemistry

This compound plays a crucial role in synthetic organic chemistry. It is often used as a building block in the synthesis of more complex molecules, including:

  • Chiral Syntheses : It has been employed in the synthesis of chiron enantiomers for creating biologically active compounds such as pheromones and marine fatty acids .
  • Surfactants Production : The compound can be transformed into surfactants that are environmentally friendly alternatives to traditional surfactants used in detergents and cleaning products .

Case Study 1: Cosmetic Formulation Development

A study investigated the use of this compound in formulating a new line of moisturizing creams. The results indicated that formulations containing this compound exhibited superior skin hydration compared to control formulations without it. The sensory evaluation also showed improved texture and spreadability.

Case Study 2: Flavor Enhancement in Food Products

Research conducted on the application of this compound as a flavor enhancer demonstrated that it significantly improved the taste profile of low-fat dairy products. Sensory panels reported higher acceptance rates for products containing this compound compared to those without it.

Summary Table

Application AreaSpecific UseBenefits
CosmeticsEmollient & Thickening AgentEnhances hydration and product stability
Food IndustryFlavoring Agent & PreservativeImproves flavor profile and extends shelf life
Synthetic ChemistryBuilding Block for Complex MoleculesFacilitates chiral synthesis and surfactant production

Chemical Reactions Analysis

Biosynthetic Routes

In microbial systems, this compound is hypothesized to form via elongation and methylation of shorter fatty acids. For example, 3,7,11-trimethyl-dodecanoic acid methyl ester has been identified in coconut oil pathways, suggesting enzymatic methylation of intermediates .

Esterification and Derivatization

The carboxylic acid group readily undergoes esterification. Key derivatives include:

Derivative Reagents/Conditions Yield Application
Methyl esterMethanol, H₂SO₄ (acid catalysis)85%GC-MS analysis
Isopropyl esterIsopropyl alcohol, DCC/DMAP coupling72%Bioactive compound synthesis
Phytanoyl monoethanolamideEthanolamine, EDCl/HOBt68%Surfactant research

These esters are critical for enhancing solubility in hydrophobic matrices or modifying bioactivity.

Oxidation to Ketones

Controlled oxidation with CrO₃ in acetone converts the terminal methyl group to a ketone, forming 3,7,11-trimethyl-10-oxododecanoic acid . This reaction is pH-sensitive and proceeds optimally at neutral conditions.

Reduction of Carboxylic Acid Group

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to a primary alcohol, yielding 3,7,11-trimethyl-1-dodecanol , a precursor for fragrances and emollients .

Antioxidant Activity

In neuroblastoma cells, derivatives like phosphatidylcholine conjugates reduce oxidative stress by upregulating catalase activity. This mechanism lowers H₂O₂ release by 40–60% compared to long-chain analogs .

Metabolism in Cancer Cells

As a metabolite in lipid pathways, this compound interacts with enzymes like acyl-CoA synthetase , facilitating its incorporation into β-oxidation cycles. Studies suggest it may serve as a biomarker for altered lipid metabolism in tumors .

Comparative Reactivity with Structural Analogs

The methyl branching significantly alters reactivity compared to linear analogs:

Property 3,7,11-Trimethyldodecanoic Acid Dodecanoic Acid (C12:0)
Melting Point42–44°C 44–46°C
Solubility in HexaneHighModerate
Oxidation Rate (CrO₃)Slower (steric hindrance)Faster

The steric bulk impedes nucleophilic attacks at the β-carbon but enhances stability in nonpolar environments.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3,7,11-trimethyldodecanoic acid in complex mixtures?

  • Methodological Answer : Use two-dimensional gas chromatography-mass spectrometry (2D GC-MS) for separation and identification, as demonstrated in the analysis of methyl esters in aquatic hazard assessments . For quantification, combine with nuclear magnetic resonance (NMR) spectroscopy, particularly for stereochemical characterization. For example, the C3 methyl signal in NMR (with chiral europium shift reagents in CS₂) can resolve enantiomer ratios .

Q. How is this compound synthesized, and what structural variations are studied in its derivatives?

  • Methodological Answer : Synthesize via esterification of aliphatic terpenoid acids, followed by purification via thin-layer or column chromatography on silica gel. Structural variations include introducing double bonds (e.g., 3,7,11-trimethyl-2-dodecenoic acid) or functional groups like epoxides or chlorides. Gas-liquid chromatography (GLC) and IR/mass spectrometry validate purity and structural modifications .

Advanced Research Questions

Q. How can enantiomer ratios of this compound be determined, and what challenges arise in epimer analysis?

  • Methodological Answer : Two validated methods:

  • NMR with chiral shift reagents : Resolves enantiomers via europium-induced splitting of C3 methyl signals in methyl esters .
  • HPLC of diastereomeric amides : Derivatize with (R)-(+)-α-methyl-p-nitrobenzylamine and separate on reverse-phase columns. Challenges include baseline resolution of epimers and ensuring derivatization efficiency (>95%) for accurate ratios .
    • Data Insight : Natural citronellal-derived samples showed 80% (3R)-(+) enantiomer excess, while synthetic routes achieved 96–98% .

Q. What ecological impacts are associated with this compound, and how are its degradation pathways evaluated?

  • Methodological Answer : Conduct aquatic toxicity assays using model organisms (e.g., Daphnia magna) under controlled OECD guidelines. Monitor biodegradation via LC-MS or GC-MS to track intermediates like cyclohexylpropanoic acid or adamantane derivatives. Note that 24% of related acyclic acids and 60% of mono-/tricyclic acids persist in water .

Q. How do structural modifications (e.g., double bonds, epoxy groups) influence the bioactivity of this compound derivatives?

  • Methodological Answer : Compare bioactivity across synthetic analogs:

  • Group A : Fully saturated methyl esters (baseline activity).
  • Group B : Esters with a single double bond (enhanced membrane permeability).
  • Group C : 2,10-Dodecadienoic esters with epoxy or chloro substituents (modified receptor binding).
    Use in vitro assays (e.g., enzyme inhibition) and in vivo models to quantify potency changes .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported enantiomer excess values: How to reconcile natural vs. synthetic sources?

  • Resolution : Natural sources (e.g., citronellal) may show lower enantiomeric purity (80%) due to biosynthetic variability, whereas synthetic routes (e.g., from (-)-pulegone) achieve higher purity (96–98%) via controlled chiral catalysis. Validate using both NMR and HPLC to rule out matrix interference .

Q. Conflicting data on environmental persistence: How to address variability in degradation rates?

  • Resolution : Variability arises from structural isomers (acyclic vs. cyclic). Use isomer-specific tracking (e.g., isotopic labeling) in degradation studies. For example, acyclic forms degrade faster, while tricyclic adamantane derivatives resist microbial breakdown .

Comparison with Similar Compounds

The structural and functional uniqueness of 3,7,11-trimethyldodecanoic acid is best understood by comparing it with analogs in three categories: branched-chain fatty acids, terpenoid-derived acids, and unsaturated derivatives.

Branched-Chain Fatty Acids

Compound Structure Key Features Biological Role/Source
This compound C₁₅H₃₀O₂; methyl groups at C3,7,11 Saturated; derived from pristane degradation or β-oxidation Human milk lipids; microbial degradation
5,9,13-Trimethyltetradecanoic acid C₁₇H₃₄O₂; methyl groups at C5,9,13 Precursor to this compound via β-oxidation Human milk lipids
3,7,11,15-Tetramethylhexadecanoic acid C₂₀H₄₀O₂; methyl groups at C3,7,11,15 Longer chain; higher hydrophobicity Synthetic lipids; research-grade standards

Key Differences :

  • Chain length and branching: this compound has 15 carbons vs. 17 in 5,9,13-trimethyltetradecanoic acid and 20 in 3,7,11,15-tetramethylhexadecanoic acid. Longer chains increase hydrophobicity and affect membrane integration .
  • Saturation: Unlike pristane (C₁₉H₄₀, fully saturated alkane), this compound contains a carboxylic acid group, enabling esterification and salt formation .

Terpenoid-Derived Acids and Esters

Compound Structure Key Features Biological Role/Source
Methyl 3,7,11-trimethyldodecanoate C₁₆H₃₂O₂; methyl ester of this compound Enhanced volatility; used in GC-MS analysis Insect hormone studies; synthetic intermediates
(E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl decanoic acid C₂₂H₃₆O₂; unsaturated triene + decanoic acid Conjugated double bonds; higher reactivity Plant resins (e.g., Canarium odontophyllum)
Farnesic acid C₁₅H₂₄O₂; 3,7,11-trimethyl-2,6,10-dodecatrienoic acid Unsaturated terpenoid acid; insect juvenile hormone analog Insect physiology; synthetic biology


Key Differences :

  • Functional groups : Esters (e.g., methyl esters) are more volatile than free acids, making them suitable for gas chromatography .
  • Unsaturation: Farnesic acid (three double bonds) and (E,E)-3,7,11-trimethyl-2,6,10-dodecatrienyl decanoic acid exhibit photochemical reactivity and roles in signaling, unlike the saturated this compound .

Unsaturated Derivatives and Degradation Products

Compound Structure Key Features Biological Role/Source
3,7,11-Trimethyl-2-dodecenoic acid C₁₅H₂₈O₂; one double bond at C2 Mono-unsaturated; potential substrate for oxidation Synthetic analogs in hormone studies
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- C₁₅H₂₆O; alcohol derivative Volatile terpene alcohol; floral/fruity aroma Propolis; plant essential oils
This compound 2-hydroxy-1-(hydroxymethyl)ethyl ester C₁₈H₃₆O₄; diol ester Polar ester; increased water solubility Specialty chemicals; pharmaceutical intermediates

Key Differences :

  • Oxidation state : Alcohols (e.g., 2,6,10-dodecatrien-1-ol) and esters have distinct metabolic fates compared to carboxylic acids.
  • Biological activity: Unsaturated analogs (e.g., farnesic acid) mimic insect juvenile hormones, while saturated this compound lacks this activity .

Properties

CAS No.

1190-55-2

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

3,7,11-trimethyldodecanoic acid

InChI

InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17)

InChI Key

XXCXRVNSUQAYMM-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CC(=O)O

Related CAS

57272-18-1 (hydrochloride salt)

Synonyms

2,6,10-trimethylundecane-1-carboxylic acid
2,6,10-trimethylundecane-1-carboxylic acid, sodium salt

Origin of Product

United States

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